![molecular formula C11H20N2O4 B1346407 (S)-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid CAS No. 862372-92-7](/img/structure/B1346407.png)
(S)-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid
Description
“(S)-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid” is a chemical compound with the molecular formula C11H20N2O4 . It is also known by other names such as “1-Boc-3-Aminopiperidine-3-carboxylic acid” and "1-n-boc-3-amino-piperidine-3-carboxylic acid" .
Molecular Structure Analysis
The molecular weight of “(S)-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid” is 244.29 g/mol . The InChI code for this compound is "InChI=1S/C11H20N2O4/c1-11(2,3)16-10(15)12-6-4-5-8(7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)" .Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid” include a molecular weight of 244.29 g/mol and a molecular formula of C11H20N2O4 .Scientific Research Applications
Pharmaceutical Research
This compound is used in the synthesis of various pharmaceuticals . It is particularly useful in the development of drugs that target the GABAA receptor . These receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.
Synthesis of Piperidine Derivatives
Piperidine derivatives have a wide range of applications in medicinal chemistry. This compound serves as a key intermediate in the synthesis of these derivatives .
Development of TACE Inhibitors
TACE (Tumor necrosis factor-alpha converting enzyme) inhibitors are a class of drugs that have potential applications in the treatment of various diseases such as rheumatoid arthritis and cancer . This compound is used in the synthesis of selective TACE inhibitors .
Production of HDL-Elevating Agents
HDL (High-Density Lipoprotein) is often referred to as “good cholesterol”. This compound is used in the synthesis of agents that can elevate the levels of HDL in the body, potentially reducing the risk of heart disease .
Synthesis of α-Sulfonyl Hydroxamic Acid Derivatives
α-Sulfonyl hydroxamic acids are a class of compounds that have shown potential as therapeutic agents. This compound is used in the synthesis of these derivatives .
Production of Iboga-Alkaloid Family Chemicals
Iboga-alkaloids are a class of compounds derived from the Iboga plant. They have been studied for their potential use in treating addiction. This compound is used in the synthesis of chemicals in the Iboga-alkaloid family .
Inhibition of MRTF-A
MRTF-A (Myocardin-related transcription factor A) is a protein that plays a crucial role in the epithelial-mesenchymal transition (EMT), a process involved in cancer progression. This compound has been found to inhibit MRTF-A, suppressing several pathological processes including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions .
Peptide Synthesis
This compound is used in peptide synthesis, a process used to create peptides, which are short chains of amino acid monomers linked by peptide bonds .
properties
IUPAC Name |
(3S)-3-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-10(2,3)17-9(16)13-6-4-5-11(12,7-13)8(14)15/h4-7,12H2,1-3H3,(H,14,15)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYGMOYBKKZJES-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@](C1)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650266 | |
Record name | (3S)-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid | |
CAS RN |
862372-92-7 | |
Record name | 1-(1,1-Dimethylethyl) (3S)-3-amino-1,3-piperidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=862372-92-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3S)-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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